molecular formula C27H26N2O3S B281342 N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

Numéro de catalogue: B281342
Poids moléculaire: 458.6 g/mol
Clé InChI: NGTGSXOFKPDSIU-GNVQSUKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as BON, is a small molecule inhibitor of the oncogenic protein, MDM2. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Applications De Recherche Scientifique

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells. This compound has demonstrated efficacy in preclinical studies against a variety of cancer types, including leukemia, breast cancer, and lung cancer.

Mécanisme D'action

MDM2 is an oncogenic protein that plays a critical role in the regulation of the p53 pathway. In normal cells, MDM2 binds to p53 and promotes its degradation, preventing the activation of the p53 pathway. However, in cancer cells, MDM2 is overexpressed and binds to p53, leading to its inactivation and allowing cancer cells to proliferate. N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide inhibits the interaction between MDM2 and p53, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It has also been shown to inhibit tumor growth and metastasis in preclinical studies. This compound has a low toxicity profile and has been well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has several advantages as a potential therapeutic agent for cancer treatment. It has a low toxicity profile and has been well-tolerated in animal studies. It has demonstrated efficacy against a variety of cancer types in preclinical studies. However, this compound has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent.

Orientations Futures

There are several future directions for research on N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One potential direction is to further investigate the mechanism of action of this compound and its interaction with MDM2 and p53. This may lead to the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another potential direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. This may lead to the development of more effective combination therapies for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which may lead to its eventual approval as a therapeutic agent for cancer treatment.

Méthodes De Synthèse

N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-butylaniline with 2-nitrobenzaldehyde, followed by reduction with iron powder and acetic acid. The resulting product is then reacted with 4-methylbenzenesulfonyl chloride to produce this compound. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propriétés

Formule moléculaire

C27H26N2O3S

Poids moléculaire

458.6 g/mol

Nom IUPAC

(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H26N2O3S/c1-3-4-7-20-12-14-21(15-13-20)28-26-18-25(23-8-5-6-9-24(23)27(26)30)29-33(31,32)22-16-10-19(2)11-17-22/h5-6,8-18,28H,3-4,7H2,1-2H3/b29-25-

Clé InChI

NGTGSXOFKPDSIU-GNVQSUKOSA-N

SMILES isomérique

CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O

SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

SMILES canonique

CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.